molecular formula C7H9Cl3N2 B13454074 [(2,4-Dichloropyridin-3-yl)methyl](methyl)amine hydrochloride

[(2,4-Dichloropyridin-3-yl)methyl](methyl)amine hydrochloride

Cat. No.: B13454074
M. Wt: 227.5 g/mol
InChI Key: HSBOYXWCAGMBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-Dichloropyridin-3-yl)methylamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two chlorine atoms attached to the pyridine ring and a methylamine group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichloropyridin-3-yl)methylamine hydrochloride typically involves the reaction of 2,4-dichloropyridine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2,4-dichloropyridine, formaldehyde, and methylamine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C.

    Procedure: 2,4-dichloropyridine is first reacted with formaldehyde to form an intermediate compound. This intermediate is then treated with methylamine to yield (2,4-Dichloropyridin-3-yl)methylamine. The final product is obtained as a hydrochloride salt by adding hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (2,4-Dichloropyridin-3-yl)methylamine hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichloropyridin-3-yl)methylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.

    Condensation Reactions: Reagents like aldehydes, ketones, and acids are commonly used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

(2,4-Dichloropyridin-3-yl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding. It can act as a ligand in biochemical assays.

    Medicine: Research into potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,4-Dichloropyridin-3-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dichloropyridin-2-yl)methylamine hydrochloride
  • (2,4-Dichloropyrimidin-3-yl)methylamine hydrochloride
  • (2,4-Dichlorophenyl)methylamine hydrochloride

Uniqueness

(2,4-Dichloropyridin-3-yl)methylamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its reactivity and binding affinity make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H9Cl3N2

Molecular Weight

227.5 g/mol

IUPAC Name

1-(2,4-dichloropyridin-3-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C7H8Cl2N2.ClH/c1-10-4-5-6(8)2-3-11-7(5)9;/h2-3,10H,4H2,1H3;1H

InChI Key

HSBOYXWCAGMBCF-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CN=C1Cl)Cl.Cl

Origin of Product

United States

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